molecular formula C30H42N6O6S B139687 Biotinyl-tryptophyl-leucyl-beta-alanine CAS No. 127745-41-9

Biotinyl-tryptophyl-leucyl-beta-alanine

Cat. No. B139687
M. Wt: 614.8 g/mol
InChI Key: WCIFOPWWEKJHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-tryptophyl-leucyl-beta-alanine, also known as biotinylated tripeptide, is a peptide that has gained attention in the scientific community due to its potential applications in various fields. This peptide is composed of three amino acids: tryptophan, leucine, and beta-alanine, and is attached to biotin, a vitamin that plays a crucial role in many metabolic processes.

Mechanism Of Action

The mechanism of action of biotinyl-tryptophyl-leucyl-beta-alanine is not fully understood, but it is thought to involve the binding of the biotin moiety to streptavidin. This binding allows for the peptide to be used as a tool for the detection and purification of Biotinyl-tryptophyl-leucyl-beta-alanine proteins.

Biochemical And Physiological Effects

Biotinyl-tryptophyl-leucyl-beta-alanine has been shown to have minimal effects on biochemical and physiological processes. However, its use as a tool for protein purification and enzymatic assays can have significant impacts on the study of various biological processes.

Advantages And Limitations For Lab Experiments

The advantages of using biotinyl-tryptophyl-leucyl-beta-alanine in lab experiments include its high affinity for streptavidin, its ability to be easily attached to Biotinyl-tryptophyl-leucyl-beta-alanine proteins, and its use as a substrate for enzymatic assays. However, its limitations include its relatively high cost and the potential for non-specific binding to other proteins.

Future Directions

For the use of biotinyl-tryptophyl-leucyl-beta-alanine include the development of new methods for its synthesis, the exploration of its potential applications in drug delivery and imaging, and the investigation of its interactions with other proteins and molecules. Additionally, the use of biotinyl-tryptophyl-leucyl-beta-alanine in the study of various biological processes may lead to new insights and discoveries in the field of biochemistry.

Synthesis Methods

The synthesis of biotinyl-tryptophyl-leucyl-beta-alanine involves the use of solid-phase peptide synthesis (SPPS). This method allows for the efficient and precise synthesis of peptides, as it involves the stepwise addition of amino acids to a solid support. Biotin is usually attached to the peptide via a linker molecule, which allows for the biotin to be easily removed if needed.

Scientific Research Applications

Biotinyl-tryptophyl-leucyl-beta-alanine has been used in various scientific applications, including as a tool for protein purification and as a substrate for enzymatic assays. Its ability to bind to streptavidin, a protein that has a high affinity for biotin, makes it useful for the purification of Biotinyl-tryptophyl-leucyl-beta-alanine proteins.

properties

CAS RN

127745-41-9

Product Name

Biotinyl-tryptophyl-leucyl-beta-alanine

Molecular Formula

C30H42N6O6S

Molecular Weight

614.8 g/mol

IUPAC Name

3-[[2-[[3-(1H-indol-3-yl)-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C30H42N6O6S/c1-17(2)13-21(28(40)31-12-11-26(38)39)34-29(41)22(14-18-15-32-20-8-4-3-7-19(18)20)33-25(37)10-6-5-9-24-27-23(16-43-24)35-30(42)36-27/h3-4,7-8,15,17,21-24,27,32H,5-6,9-14,16H2,1-2H3,(H,31,40)(H,33,37)(H,34,41)(H,38,39)(H2,35,36,42)

InChI Key

WCIFOPWWEKJHQJ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4

Canonical SMILES

CC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4

sequence

WLX

synonyms

iotinyl-Trp-Leu-beta-Ala
biotinyl-tryptophyl-leucyl-beta-alanine

Origin of Product

United States

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